molecular formula C7H14ClNO2 B6156466 3-methylpiperidine-2-carboxylic acid hydrochloride CAS No. 661459-04-7

3-methylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B6156466
CAS No.: 661459-04-7
M. Wt: 179.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of amino acids or the reduction of corresponding keto acids. One common method involves the cyclization of 3-methylglutamic acid under acidic conditions to form the piperidine ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve the use of reagents such as hydrochloric acid to convert the carboxylic acid group into its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Methylpiperidine-2-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new chemical entities and is used in the study of biological systems and pathways.

Mechanism of Action

3-Methylpiperidine-2-carboxylic acid hydrochloride is similar to other piperidine derivatives, such as 2-methylpiperidine-3-carboxylic acid hydrochloride and 4-methylpiperidine-2-carboxylic acid hydrochloride. it is unique in its structural features and chemical properties, which make it suitable for specific applications.

Comparison with Similar Compounds

  • 2-Methylpiperidine-3-carboxylic acid hydrochloride

  • 4-Methylpiperidine-2-carboxylic acid hydrochloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

661459-04-7

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.